A-966492
Overview
Description
A-966492 is a novel compound known for its potent inhibitory effects on poly(ADP-ribose) polymerase (PARP) enzymes, specifically PARP1 and PARP2.
Preparation Methods
The synthesis of A-966492 typically begins with 3-formylamino-1,2-phenylenediamine as the starting material. The synthetic route involves the cyclization of substituted benzoic acid under specific reaction conditions . The detailed steps are as follows:
- Dissolve 3-formylamino-1,2-phenylenediamine in a 1:1 mixture of methanol and water.
- Add substituted benzoic acid and heat the mixture to 50°C for 2 hours.
- Cool the reaction mixture to room temperature and remove methanol under reduced pressure.
- Extract the aqueous phase with ethyl acetate, wash the organic layer with purified water and saturated saline solution, and dry over anhydrous magnesium sulfate.
- Filter and concentrate the organic layer under reduced pressure.
- Recrystallize the residue from ethanol and water to obtain the final product .
Chemical Reactions Analysis
A-966492 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide (H₂O₂) under mild conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted phenyl ring.
Scientific Research Applications
A-966492 has several scientific research applications:
Mechanism of Action
The primary mechanism of action of A-966492 involves the inhibition of PARP enzymes. By binding to the catalytic domain of PARP1 and PARP2, it prevents the repair of single-strand DNA breaks, leading to the accumulation of DNA damage and ultimately cell death in cancer cells . This mechanism is particularly effective in cancer cells with defective DNA repair pathways, such as those with BRCA1 or BRCA2 mutations .
Comparison with Similar Compounds
A-966492 is unique due to its high potency and selectivity for PARP1 and PARP2. Similar compounds include:
Olaparib: Another PARP inhibitor used in cancer therapy, but with different pharmacokinetic properties.
Rucaparib: Similar in function but varies in its chemical structure and specific applications.
Niraparib: Another PARP inhibitor with distinct pharmacological profiles and clinical uses.
Biological Activity
A-966492 is a small molecule compound classified as a poly(ADP-ribose) polymerase (PARP) inhibitor, primarily targeting PARP1 and PARP2 enzymes involved in DNA damage repair mechanisms. This article delves into the biological activity of this compound, summarizing key findings from various studies, including its efficacy against cancer cell lines, mechanisms of action, and potential therapeutic applications.
This compound has the following chemical formula: CHFNO, and its structure is closely related to other PARP inhibitors such as veliparib and niraparib. The compound functions by inhibiting the PARP enzymes, which play a crucial role in repairing single-strand breaks in DNA. By blocking these enzymes, this compound enhances the accumulation of DNA damage, leading to increased cell death in cancer cells that are already deficient in DNA repair pathways.
Efficacy Against Cancer Cell Lines
Research has demonstrated that this compound exhibits potent inhibitory activity against various cancer cell lines. The following table summarizes its IC values against specific cell lines:
Cell Line | IC (μM) | Comparison |
---|---|---|
Ba/F3-EGFR | 0.42 | Superior to osimertinib (2.94 μM) |
Ba/F3-EGFR | 0.41 | |
NCI-H1975-EGFR | 0.82 | Better than JBJ-04-125-02 (3.66 μM) |
MX-1 Breast Cancer Model | Effective | Combination with temozolomide |
These results indicate that this compound is particularly effective against mutant forms of EGFR, which are commonly associated with non-small cell lung cancer (NSCLC).
In Vivo Studies
In vivo studies further support the efficacy of this compound. For instance, it has shown promising results in murine models:
- B16F10 Melanoma Model : this compound demonstrated significant tumor reduction when combined with temozolomide.
- MX-1 Breast Cancer Model : Efficacy was noted when administered alongside standard chemotherapy agents.
These findings highlight its potential for use in combination therapies, enhancing the effectiveness of existing treatments.
Case Studies and Clinical Implications
Several case studies have reported on the biological activity of this compound in clinical settings:
- Combination Therapy with Topotecan :
- Preclinical Evaluations :
Properties
IUPAC Name |
2-(2-fluoro-4-pyrrolidin-2-ylphenyl)-1H-benzimidazole-4-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4O/c19-13-9-10(14-5-2-8-21-14)6-7-11(13)18-22-15-4-1-3-12(17(20)24)16(15)23-18/h1,3-4,6-7,9,14,21H,2,5,8H2,(H2,20,24)(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHIVQGOUBLVTCB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC(=C(C=C2)C3=NC4=C(C=CC=C4N3)C(=O)N)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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